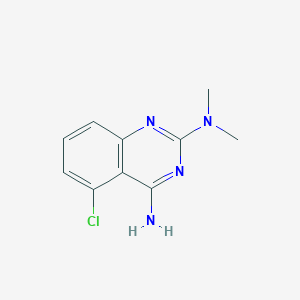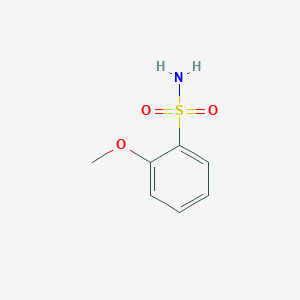
2-Methoxybenzenesulfonamide
Overview
Description
2-Methoxybenzenesulfonamide is an organic compound with the molecular formula C7H9NO3S . It has a molecular weight of 187.22 . The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .
Synthesis Analysis
The synthesis of this compound involves several steps. A protective group is introduced to N-[(1R)-2-(4-methoxyphenyl)-1-methylethyl]-N-[(1R)-1-phenylethyl)]amine and the resulting amide of formula IX is chlorosulfonated. The resulting sulfochloride is converted to a sulfonamide of formula X, from which the compound of formula I is obtained by hydrogenation .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a methoxy group and a sulfonamide group . The InChI code for the compound is 1S/C7H9NO3S/c1-11-6-4-2-3-5-7(6)12(8,9)10/h2-5H,1H3,(H2,8,9,10) .
Scientific Research Applications
Antitumor Applications
2-Methoxybenzenesulfonamide derivatives have shown promise in antitumor research. A study by Owa et al. (2002) found that compounds from sulfonamide-focused libraries, including derivatives of this compound, were potent cell cycle inhibitors and progressed to clinical trials as antitumor agents. These compounds disrupt tubulin polymerization or cause changes in cell cycle phases in cancer cell lines (Owa et al., 2002).
Synthetic and Structural Chemistry
This compound and its derivatives are also significant in synthetic and structural chemistry. Xiao-Qiu Pu et al. (2016) demonstrated its use as a reactive chlorinating reagent for various organic compounds, highlighting its versatility in organic synthesis (Pu et al., 2016). Additionally, Rodrigues et al. (2015) studied the crystal structures of this compound derivatives, contributing to our understanding of their supramolecular architecture (Rodrigues et al., 2015).
Tubulin Polymerization Inhibition
Research by Banerjee et al. (2005) revealed that this compound derivatives can bind to the colchicine site of tubulin, inhibiting tubulin polymerization. This finding is crucial for the development of new antimitotic agents in cancer therapy (Banerjee et al., 2005).
Anticancer Agent Synthesis
Tsai et al. (2016) explored the synthesis of novel aminothiazole-paeonol derivatives with this compound components. These compounds demonstrated significant anticancer potential, particularly against gastric and colorectal adenocarcinoma cell lines (Tsai et al., 2016).
Sensor DevelopmentThe application of this compound derivatives extends to sensor development. Sheikh et al. (2016) synthesized bis-sulfonamides, including derivatives of this compound, for use as heavy metal sensors. Their study highlighted the potential of these compounds in environmental and healthcare fields for detecting toxic pollutants [(Sheikh et al., 2016)]
Recent Scientific Research Applications of this compound
1. Assay and Decomposition Dynamics in Biological Material
Chernova et al. (2022) investigated the assay and decomposition dynamics of 2-methoxy-4-(1-propenyl)hydroxybenzene, a derivative of this compound, in biological material. The study demonstrated the stability of this compound under various temperatures, highlighting its potential in biological and pharmaceutical applications (Chernova et al., 2022).
2. Photophysicochemical Properties in Cancer Treatment
Öncül et al. (2022) synthesized zinc(II) phthalocyanine substituted with benzenesulfonamide units, including a this compound derivative. This study evaluated the potential of these compounds as photosensitizers in photodynamic therapy, an alternative therapy in cancer treatment (Öncül et al., 2022).
3. Anticholinesterase and Antioxidant Activities
Mphahlele et al. (2021) explored the synthesis of N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives and evaluated their anticholinesterase and antioxidant activities. This research contributes to the development of potential therapeutics for neurodegenerative diseases (Mphahlele et al., 2021).
4. Antiviral and Anti-Cancer Agents
Zhu et al. (2021) designed HIV-1 protease inhibitors with this compound as a component, demonstrating potency against drug-resistant variants. This development is significant in the field of antiviral therapy (Zhu et al., 2021).
5. Anti-Venom Activities
Chazin et al. (2021) synthesized 1,3-benzoxathiol-2-one sulfonamides with a this compound component and evaluated their efficacy against toxic activities of snake venoms. This study offers insights into new therapeutic agents for snakebite treatments (Chazin et al., 2021).
6. Synthesis of Proton Transfer Salts
İlkimen and Yenikaya (2022) reported the synthesis of proton transfer salts involving this compound derivatives. The study provides a theoretical basis for potential applications in pharmaceuticals and materials science (İlkimen & Yenikaya, 2022).
7. Anti-Diabetic Activity
Olatunde et al. (2021) investigated the influence of methoxylation on the anti-diabetic potential of ρ-hydroxybenzaldehyde andits derivatives, including this compound, in a type 2 diabetes rat model. This study highlights the importance of methoxy groups in enhancing the anti-diabetic properties of these compounds (Olatunde et al., 2021).
8. SARS-CoV-2 Main Protease Inhibition
Kumar and Choudhary (2022) conducted a study on the synthesis, characterization, and theoretical study of N-((2,3-dichlorophenyl)(ethoxy)methyl)-2-methoxy-4-nitrobenzenamine, a this compound derivative. This compound showed potential as a drug candidate against SARS-CoV-2 main protease, contributing to the ongoing efforts in COVID-19 treatment research (Kumar & Choudhary, 2022).
9. Quantum-Chemical Calculation for Antioxidant Activity
Peiming et al. (2022) performed quantum-chemical calculations on N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, a this compound derivative. The study focused on its optimized state and free energy, providing insights into its potential antioxidant activity (Peiming et al., 2022).
10. Anti-Fungal Activity from Hericium Erinaceus
Qian et al. (2022) discovered 2-chloro-1,3-dimethoxy-5-methylbenzene, a compound related to this compound, in Hericium erinaceus mycelium. The study revealed its anti-Candida albicans activity, providing a scientific basis for developing effective and safe anti-fungal drugs (Qian et al., 2022).
Mechanism of Action
Target of Action
The primary target of 2-Methoxybenzenesulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide .
Mode of Action
This compound interacts with its target, carbonic anhydrase, by forming a coordination bond between the negatively charged amino group of the compound and the zinc ion in the enzyme . This interaction also involves making hydrogen bonds and hydrophobic contacts with other parts of the enzyme molecule .
Biochemical Pathways
The binding of this compound to carbonic anhydrase affects the enzyme’s function in major metabolic pathways, such as the regulation of pH and the transport of carbon dioxide
Biochemical Analysis
Biochemical Properties
2-Methoxybenzenesulfonamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with carbonic anhydrases, a group of zinc-containing metalloenzymes. These interactions involve the formation of coordination bonds between the negatively charged nitrogen of the sulfonamide group and the zinc ion in the active site of the enzyme . This binding can lead to inhibition of the enzyme’s activity, which is crucial in various physiological processes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has demonstrated potent anti-cancer activity against several cell lines, including HCT-116 colorectal cancer cells . The compound’s ability to inhibit specific signaling pathways and alter gene expression profiles contributes to its effects on cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to carbonic anhydrases through coordination bonds with the zinc ion in the enzyme’s active site . This binding leads to the inhibition of the enzyme’s activity, affecting various physiological processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its stability under specific conditions, allowing for prolonged observation of its effects in in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that the compound’s efficacy and safety profile depend on the dosage administered, with threshold effects observed at specific concentrations . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s metabolism includes phase I and phase II reactions, where it undergoes oxidation, reduction, and conjugation processes . These metabolic pathways influence the compound’s bioavailability, efficacy, and potential toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in different tissues can affect its therapeutic and toxicological profiles.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall biological effects.
properties
IUPAC Name |
2-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-11-6-4-2-3-5-7(6)12(8,9)10/h2-5H,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQNYQGIPARLKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406267 | |
| Record name | 2-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52960-57-3 | |
| Record name | 2-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxybenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




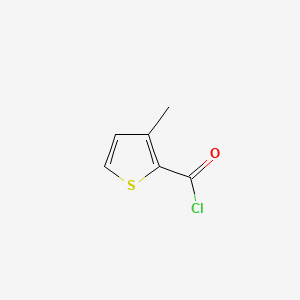
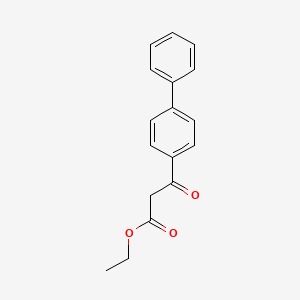
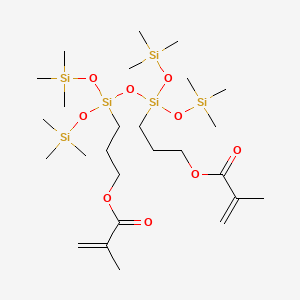
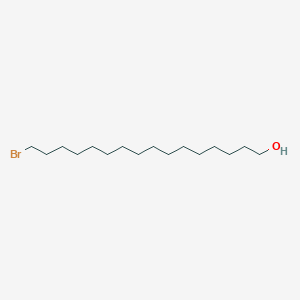
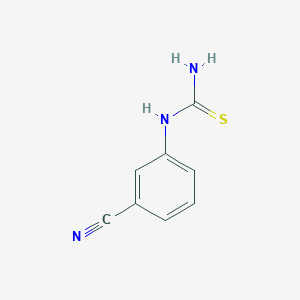
![4'-Methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B1586840.png)
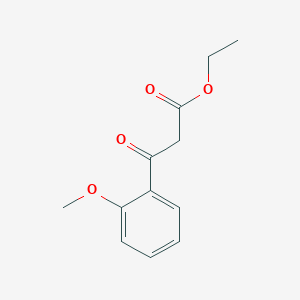


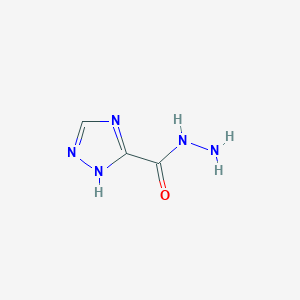
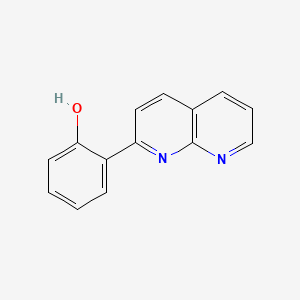
![4-[5-(Methylsulfonyl)-2,3-dihydro-1H-indol-1-yl]-4-oxobutanoic acid](/img/structure/B1586850.png)
